Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate
CAS No.: 1858257-24-5
Cat. No.: VC3027633
Molecular Formula: C21H18ClNO4S
Molecular Weight: 415.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858257-24-5 |
|---|---|
| Molecular Formula | C21H18ClNO4S |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | methyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H18ClNO4S/c1-27-21(24)19-9-5-6-10-20(19)23(15-16-11-13-17(22)14-12-16)28(25,26)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
| Standard InChI Key | LVHFBBRYAIBYSP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structural Characteristics
Chemical Identification
Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate has well-defined chemical properties that contribute to its unique identity in the field of organic chemistry. The following table summarizes the key chemical identifiers and properties of this compound:
| Parameter | Value |
|---|---|
| CAS Number | 1858257-24-5 |
| Molecular Formula | C21H18ClNO4S |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | methyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H18ClNO4S/c1-27-21(24)19-9-5-6-1... |
The compound's structural backbone consists of a benzoic acid methyl ester with an amino group at the ortho position, which is further substituted with both a 4-chlorobenzyl group and a phenylsulfonyl group. This arrangement creates a distinctive chemical entity with specific reactivity patterns and potential biological interactions.
Structural Features
The molecular structure of Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate exhibits several noteworthy features:
-
The benzoate core provides a rigid scaffold that supports the functional groups.
-
The methyl ester group at one end of the molecule offers a site for potential hydrolysis and modification.
-
The nitrogen atom bridges the benzoate core with both the phenylsulfonyl and 4-chlorobenzyl groups.
-
The chlorine atom on the benzyl group influences the electron distribution and lipophilicity of the molecule.
-
The phenylsulfonyl group contributes to the compound's solubility characteristics and potential for hydrogen bonding interactions.
These structural elements collectively determine the compound's physical properties, chemical reactivity, and biological behavior. The presence of both hydrophobic aromatic rings and polar functional groups creates an amphiphilic character that may be relevant for membrane interactions in biological systems.
Synthesis Methodology
Reaction Optimization
For compounds of similar structural complexity, reaction optimization typically involves several key parameters:
-
Temperature control within the range of 45-60°C to balance reaction rate and selectivity
-
Selection of appropriate solvents such as tetrahydrofuran (THF) to facilitate dissolution and reactivity
-
Reaction duration optimization (typically 10-14 hours for similar benzoate derivatives)
-
Catalyst selection and concentration management (copper-based catalysts are commonly employed for related compounds)
These optimization factors are crucial for developing an efficient synthetic route that maximizes yield while minimizing byproduct formation and ensuring high purity of the final product.
Purification Techniques
The purification of Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate and similar compounds generally involves a multi-step approach:
-
Monitoring reaction progress using thin-layer chromatography (TLC)
-
Addition of activated carbon for decolorization of the reaction mixture
-
Filtration to remove catalysts, byproducts, and other impurities
-
Concentration under reduced pressure to isolate the target compound
-
Potential recrystallization to enhance purity if necessary
These purification steps are essential for obtaining the compound in high purity for analytical characterization and biological testing. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary method for confirming the structure of the purified product.
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) serves as a valuable tool for assessing the purity of the compound. For similar benzoate derivatives, HPLC analysis typically employs:
-
A mixed solvent system using water and methanol in appropriate ratios
-
UV detection at wavelengths around 240 nm, which is suitable for the aromatic systems present in the compound
-
Flow rates of approximately 1.0 mL/min for effective separation
The HPLC profile provides information about the compound's purity, with high purity samples showing a single major peak with minimal impurity signals.
Research Significance and Future Directions
Current Applications in Chemical Research
Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate holds significance in organic chemistry and medicinal chemistry research due to its structural complexity and potential biological relevance. Current applications may include:
-
Use as a synthetic intermediate for more complex molecules
-
Service as a model compound for studying sulfonamide chemistry
-
Application as a potential lead compound in drug discovery programs
-
Utilization in structure-activity relationship studies for sulfonamide derivatives
These applications highlight the compound's versatility and importance in both synthetic organic chemistry and pharmaceutical research domains.
Future Research Opportunities
Several promising research directions could expand our understanding of Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate:
-
Comprehensive biological screening to identify specific enzyme targets or receptors with which the compound interacts
-
Systematic structural modifications to enhance potential biological activities
-
Investigation of the compound's metabolism and pharmacokinetic properties
-
Development of more efficient and environmentally friendly synthetic routes
-
Exploration of potential applications beyond medicinal chemistry, such as in materials science or as synthetic building blocks
These research avenues could significantly contribute to the field of organic chemistry and medicinal chemistry, potentially leading to valuable applications in pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume